(1-Cyclopropylazetidin-2-yl)methanamine chemical structure
(1-Cyclopropylazetidin-2-yl)methanamine chemical structure
An In-depth Technical Guide to (1-Cyclopropylazetidin-2-yl)methanamine: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: (1-Cyclopropylazetidin-2-yl)methanamine represents a fascinating, albeit sparsely documented, chemical entity at the confluence of several privileged motifs in modern medicinal chemistry. This guide provides a comprehensive analysis of its core chemical structure, proposes a robust synthetic pathway, and explores its potential applications for researchers, scientists, and drug development professionals. By dissecting the roles of the cyclopropyl group, the strained azetidine ring, and the primary amine, we aim to provide a forward-looking prospectus on this molecule's potential as a valuable building block in the development of novel therapeutics.
Introduction: Deconstructing a Privileged Scaffold
The molecular architecture of (1-Cyclopropylazetidin-2-yl)methanamine combines three structural features of high interest in drug discovery:
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The Cyclopropyl Ring: This highly strained three-membered ring is a well-established bioisostere for phenyl rings and other larger groups. Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] The strain inherent in the ring also imparts unique reactivity.[1]
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The Azetidine Ring: As a four-membered saturated heterocycle, azetidine is a desirable scaffold that imparts three-dimensionality, moving beyond the "flatland" of traditional aromatic compounds. This can improve solubility and provide novel vectors for exploring protein binding pockets.
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The Primary Aminomethyl Group: This functional group serves as a key hydrogen bond donor and a common anchoring point for interactions with biological targets. It is a feature of many neuroactive compounds and enzyme inhibitors.
The combination of these three motifs in a single, compact structure suggests a high potential for creating novel chemical matter with desirable drug-like properties. This guide will delve into the technical aspects of this molecule, providing a foundational understanding for its synthesis and potential exploitation in research programs.
Molecular Structure and Physicochemical Properties
The fundamental identity of (1-Cyclopropylazetidin-2-yl)methanamine is established by its chemical formula and connectivity. While extensive experimental data is not publicly available, we can compile its basic identifiers and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | PubChem[2] |
| Molecular Weight | 126.20 g/mol | PubChem[2] |
| SMILES | C1CC1N2CCC2CN | PubChem[2] |
| InChIKey | OBNDILDJTKPIKJ-UHFFFAOYSA-N | PubChem[2] |
| Predicted XlogP | 0.1 | PubChem[2] |
| Monoisotopic Mass | 126.1157 Da | PubChem[2] |
Table 1: Core Identifiers and Predicted Properties of (1-Cyclopropylazetidin-2-yl)methanamine.
The low predicted XlogP suggests the compound is likely to have good aqueous solubility, a favorable property for drug candidates.
Proposed Synthesis Pathway: A Rationale-Driven Approach
Given the absence of a documented synthesis for this specific molecule, we propose a logical and robust synthetic route based on established methodologies for constructing substituted azetidines and cyclopropylamines.[3][4][5] The proposed pathway leverages commercially available starting materials and proceeds through a key reductive amination step.
Expertise & Rationale: The choice of a Boc-protected azetidine derivative as the starting material is strategic. The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for the azetidine nitrogen; it is stable to the conditions of the subsequent reductive amination and can be removed under acidic conditions without affecting the other functional groups. Reductive amination is a reliable and high-yielding method for forming C-N bonds. Sodium triacetoxyborohydride is selected as the reducing agent because it is milder and more selective for iminium ions than other hydrides like sodium borohydride, reducing the likelihood of side reactions.
Experimental Protocol: Proposed Synthesis
Step 1: Reductive Amination
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To a solution of tert-butyl 2-(aminomethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add cyclopropanone (1.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this reagent is critical as it is mild enough to not reduce the starting materials but is highly effective for the in-situ-formed iminium ion.
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Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-((cyclopropylamino)methyl)azetidine-1-carboxylate.
Step 2: Boc Deprotection
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Dissolve the purified product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.
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Stir the solution at room temperature for 2-4 hours. The evolution of CO₂ gas will be observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
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Concentrate the reaction mixture to dryness under reduced pressure.
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The resulting hydrochloride salt can be used directly or neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution) and extracted to yield the free base, (1-Cyclopropylazetidin-2-yl)methanamine.
Potential Applications in Drug Discovery
The structural motifs present in (1-Cyclopropylazetidin-2-yl)methanamine are featured in numerous bioactive compounds, suggesting several promising avenues for investigation.
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CNS Disorders: The cyclopropylamine scaffold is a key component of inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various neurological conditions.[6][7] Inhibition of LSD1 has shown potential in treating schizophrenia, Alzheimer's disease, and other CNS disorders.[6] This molecule could serve as a novel scaffold for potent and selective LSD1 inhibitors.
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Antiviral and Anticancer Agents: Many antiviral drugs incorporate cyclopropyl groups to enhance their binding affinity and pharmacokinetic profiles.[8] Furthermore, the rigid, three-dimensional nature of the azetidine ring is increasingly exploited in the design of kinase inhibitors and other anticancer therapeutics.
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Metabolic Disorders: The cyclopropylamine moiety is known to be a mechanism-based inactivator of cytochrome P450 enzymes. While often an undesirable property, this can be leveraged for specific therapeutic goals or used to design compounds with predictable metabolic profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (1-Cyclopropylazetidin-2-yl)methanamine is not available, prudent laboratory practice dictates handling it with care based on the properties of its constituent functional groups, particularly the primary amine.
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General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
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Health Hazards: Primary amines can be corrosive and may cause skin and eye burns upon contact.[12] Inhalation may cause respiratory tract irritation.
-
Fire Hazards: While not highly flammable itself, its volatility is unknown. Keep away from ignition sources.[9][12]
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Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere as amines can be sensitive to air and CO₂.[9]
Trustworthiness through Self-Validation: The proposed protocols and safety guidelines are based on established chemical principles and data from closely related compounds.[9][10][11][12] Any researcher undertaking the synthesis of this novel compound should perform small-scale trial reactions first and fully characterize all intermediates and the final product using standard analytical techniques (NMR, MS, IR) to validate the proposed pathway and confirm the structure.
Conclusion
(1-Cyclopropylazetidin-2-yl)methanamine stands as a promising yet underexplored molecule for chemical and biological investigation. Its synthesis appears feasible through standard, reliable organic chemistry methods. The convergence of the metabolically robust cyclopropyl group, the three-dimensional azetidine scaffold, and a key primary amine functional group makes it a high-potential starting point for fragment-based or lead-optimization campaigns in drug discovery. This guide provides the necessary foundational knowledge and a practical framework for researchers to begin exploring the rich chemical space this compound unlocks.
References
-
PubChem. (n.d.). (1-cyclopropylazetidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
American Elements. (n.d.). (1-cycloheptylazetidin-2-yl)methanamine. [Link]
-
Rousseaux, S. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-1-(5-methylthiophen-2-YL)methanamine. National Center for Biotechnology Information. [Link]
-
G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
PubChem. (n.d.). (1-cyclopropylpiperidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-2-(1-methylazetidin-2-yl)ethanamine. National Center for Biotechnology Information. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]
- Google Patents. (n.d.). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
-
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). A Strategy to Minimize Reactive Metabolite Formation. Journal of Medicinal Chemistry. [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. [Link]
-
West, M. S., et al. (2016). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link]
-
Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors. Bioorganic Chemistry. [Link]
-
West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]
-
PubChem. (n.d.). (1-cyclopropylcyclopropyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. PubChemLite - (1-cyclopropylazetidin-2-yl)methanamine (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
